![molecular formula C22H22O5 B5184757 propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PBMOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBMOC belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but studies suggest that it exerts its biological effects by modulating various cellular signaling pathways. propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. Studies have shown that propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. Additionally, propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively low toxicity compared to other coumarin derivatives. Additionally, propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has good solubility in various solvents, making it easy to use in various experimental setups. However, one of the limitations of using propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its limited stability in aqueous solutions, which may affect its biological activity.
Direcciones Futuras
There are several future directions for research on propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of more efficient synthesis methods for propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its potential use in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a promising compound that has potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for clinical use.
Métodos De Síntesis
The synthesis of propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3-benzyl-4-methylcoumarin with propyl chloroacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. The purity of the product can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
Propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has shown promising results in various scientific research applications. One of the major areas of interest is its potential use as an anti-cancer agent. Studies have shown that propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
propyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-11-25-21(23)14-26-17-9-10-18-15(2)19(22(24)27-20(18)13-17)12-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIYVKAFRHFEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
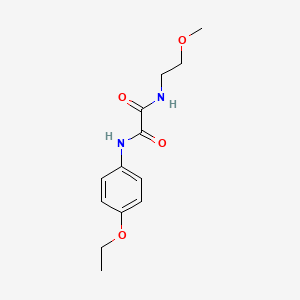
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
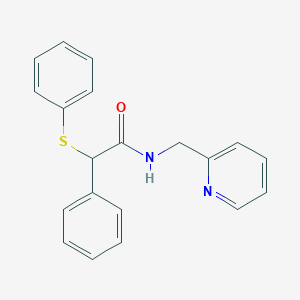
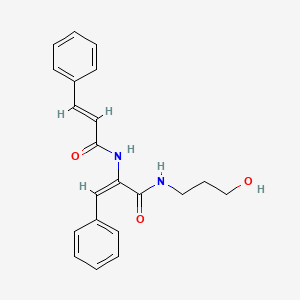

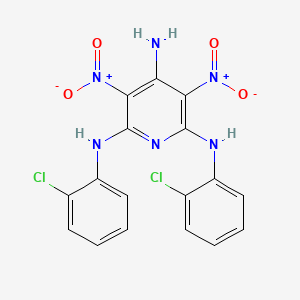
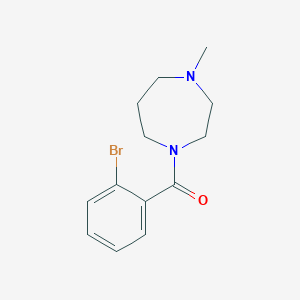
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
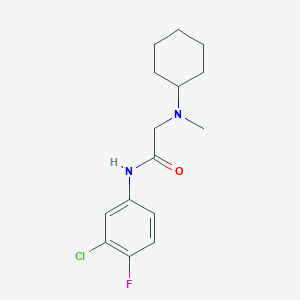
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)